molecular formula C10H10N2O3 B076513 1-(4-Nitrophenyl)pyrrolidin-2-one CAS No. 13691-26-4

1-(4-Nitrophenyl)pyrrolidin-2-one

Cat. No.: B076513
CAS No.: 13691-26-4
M. Wt: 206.2 g/mol
InChI Key: YYYMDBUHBOEDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)pyrrolidin-2-one (1-NPP) is a synthetic compound that has been widely used in scientific research. It is a nitro compound with a pyrrolidine ring structure and is an important intermediate for the synthesis of many pharmaceuticals and other compounds. 1-NPP is a versatile compound that has a wide range of applications in the laboratory, from biological research to drug synthesis.

Scientific Research Applications

  • Organic Crystal Growth : A study by Nirosha, Kalainathan, and Aravindan (2015) reports the growth of 1-(4-Nitrophenyl) pyrrolidine single crystals using the slow evaporation solution growth technique. They characterized the crystal using X-ray analysis, FTIR spectral analysis, UV-Visible and PL spectra, TG/DTA spectrum, Vickers micro hardness measurement, and etching technique (Nirosha, Kalainathan, & Aravindan, 2015).

  • Condensation Reactions : Sibiryakova et al. (2006) investigated the interaction of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes, leading to the synthesis of 1-(4-Nitrophenyl)pyrrolinium perchlorate and subsequent condensation reactions (Sibiryakova, Muzychenko, Kosulina, & Pushkareva, 2006).

  • Excited State Dynamics : Ghosh and Palit (2012) studied the ultrafast dynamics of the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine in different solvents using subpicosecond transient absorption spectroscopy. They identified conformational relaxation, internal conversion, and intersystem crossing as major relaxation pathways (Ghosh & Palit, 2012).

  • Electrochromic Properties : Variş et al. (2007) synthesized and characterized a copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and 3,4-ethylene dioxythiophene, demonstrating its distinct electrochromic properties (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).

  • Synthesis Studies : Fei (2004) described a multi-step synthesis of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, beginning from benzyl chloride (Fei, 2004).

  • Pyrrolidine Synthesis : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in a [3+2] cycloaddition reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).

Future Directions

The future directions in the research of 1-(4-Nitrophenyl)pyrrolidin-2-one could involve the design of new pyrrolidine compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

Properties

IUPAC Name

1-(4-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYMDBUHBOEDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305852
Record name 1-(4-nitrophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13691-26-4
Record name 13691-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrophenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrophenyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)pyrrolidin-2-one
Customer
Q & A

Q1: How does the presence of a bromine atom at the 3-position influence the hydrolysis of 1-(4-nitrophenyl)pyrrolidin-2-one in basic conditions?

A1: The research paper [] demonstrates that introducing a bromine atom at the 3-position of this compound significantly impacts its hydrolysis rate in basic solutions. Specifically, the presence of the bromine atom accelerates all reaction steps involved in the hydrolysis process compared to the unsubstituted parent compound. This acceleration is attributed to the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the pyrrolidin-2-one ring, making it more susceptible to nucleophilic attack by hydroxide ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.